Vanadium dioxide

Description

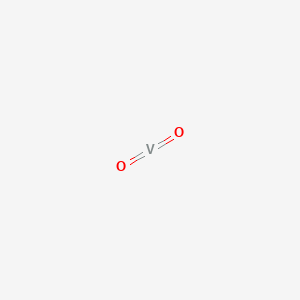

Structure

2D Structure

Properties

IUPAC Name |

dioxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUMUEUJTSXQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VO2, O2V | |

| Record name | Vanadium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065194 | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-21-4 | |

| Record name | Vanadium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium oxide (VO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Mechanisms of Metal Insulator Transition in Vanadium Dioxide

Electron-Correlation-Driven (Mott-Hubbard) Transition Theories

The Mott-Hubbard theory posits that strong electron-electron correlations are the primary driver of the MIT in VO2. frontiersin.org In this model, the on-site Coulomb repulsion between electrons (the Hubbard U) becomes significant at low temperatures. frontiersin.orgarxiv.org This strong repulsion prevents the easy movement of electrons, leading to the localization of d-electrons on the vanadium ion sites and the opening of a correlation-induced gap in the electronic density of states, thus driving the material into an insulating state. academie-sciences.frfrontiersin.org

Proponents of this theory argue that the structural distortion observed is a secondary effect, a way for the already localized electrons to lower their energy. aps.org Evidence supporting the Mott-Hubbard mechanism includes spectroscopic studies that reveal the existence of a correlation-induced peak in the metallic phase of VO2, suggesting that electron correlation effects are significant even above the transition temperature. arxiv.org Furthermore, studies on various insulating phases of VO2 (M1, M2, and triclinic) have shown that the energy gap is largely insensitive to the different lattice structures, suggesting that intra-atomic Coulomb correlations, rather than structural distortions, are the dominant factor in opening the gap. arxiv.orgcore.ac.uk

Lattice-Distortion-Driven (Peierls) Transition Theories

In contrast, the Peierls transition theory attributes the MIT primarily to a structural instability. frontiersin.org In this view, the transition is driven by a periodic lattice distortion where the vanadium atoms, equally spaced in the high-temperature rutile phase, form V-V dimers in the low-temperature monoclinic M1 phase. rsc.orgresearchgate.net This dimerization doubles the unit cell and leads to the opening of a band gap at the Fermi level, causing the material to become an insulator. frontiersin.orgrsc.org

The Peierls mechanism is essentially an electron-phonon interaction, where the lattice distortion stabilizes the insulating state. aip.org Goodenough first proposed a model where the distortion of the crystal lattice, specifically the pairing and tilting of vanadium ions in the monoclinic phase, raises the energy of an antibonding 3d band above the Fermi level, leading to the insulating state. rsc.org Ultrafast spectroscopy experiments have provided some support for this model, indicating that the low-temperature insulating phase may possess significant band-like properties arising from the Peierls distortion. frontiersin.org

Synergistic Coupling Models of Mott-Hubbard and Peierls Mechanisms

Given the compelling evidence for both electron correlation and lattice distortion effects, many researchers now believe that the MIT in VO2 is not driven by a single mechanism but rather by a synergistic coupling of both Mott-Hubbard and Peierls physics. academie-sciences.frfrontiersin.org These models propose that the electron-electron interactions and the lattice vibrations are intertwined and mutually reinforce each other to stabilize the insulating phase. aps.org

The term "Mott-assisted-Peierls" or "Peierls-assisted-Mott" transition is often used to describe this interplay. aip.orgaps.org For instance, a Peierls-assisted orbital selection Mott instability has been proposed, where the lattice distortion assists in creating the conditions necessary for a Mott transition to occur. aps.orgresearchgate.net Conversely, the strong electron correlations of the Mott state can influence the lattice, making it more susceptible to a Peierls-like distortion. The debate then shifts to which effect is the initial trigger, a question often likened to "the chicken or the egg" dilemma. aps.org

Interplay of Electron-Lattice and Electron-Electron Interactions

The metal-insulator transition in vanadium dioxide is characterized by a complex interplay between lattice, electronic, and orbital degrees of freedom. unicam.it The strong coupling between these elements means that any change in one directly affects the others. aip.org

Electron-lattice (electron-phonon) coupling: This interaction is the cornerstone of the Peierls model. The distortion of the lattice directly alters the electronic band structure, leading to the opening of a band gap. aip.org

Electron-electron interactions: These are central to the Mott-Hubbard model. The strong Coulomb repulsion between d-electrons on the vanadium atoms leads to electron localization and the formation of a Mott insulating state. aip.org

Critical Dynamics and Anisotropic Structural Fluctuations during Phase Transition

As this compound approaches its transition temperature, critical dynamics and structural fluctuations emerge. Research has revealed that the phase transition is preceded by anisotropic, one-dimensional (1D) structural fluctuations. academie-sciences.fr These fluctuations manifest as chain-like correlations between the vanadium atoms, indicating an incipient instability in the high-temperature rutile structure. academie-sciences.fr

This leads to an unusual critical dynamics of an order-disorder or relaxation type. academie-sciences.fr The two-dimensional (2D) coupling between these 1D fluctuations, which locally form uniform V4+ zig-zag chains and V-V pairs, ultimately stabilizes the M2 and M1 insulating phases. academie-sciences.fr Nanoscale imaging techniques have directly observed the percolative nature of both the electronic and structural transitions, where nanoscale domains of the new phase nucleate and grow within the parent phase. arxiv.orgresearchgate.net Interestingly, these studies have also revealed a dichotomy between the local electronic and structural transitions, with the lattice structure showing non-monotonic switching behavior not mirrored in the electronic transition. arxiv.orgresearchgate.net

Role of Band Gap Formation in Low-Temperature Semiconductor State

The insulating behavior of the low-temperature monoclinic phase of VO2 is a direct consequence of the formation of an electronic band gap. frontiersin.org In the high-temperature metallic (rutile) phase, the d-orbitals of the vanadium atoms overlap, and the Fermi level lies within these partially filled bands, allowing for electrical conduction. frontiersin.orgaip.org

Advanced Synthesis Methodologies for Vanadium Dioxide Materials

Thin Film Deposition Techniques

The production of high-quality vanadium dioxide (VO₂) thin films is critical for their application in various technologies. A number of advanced deposition techniques have been developed to achieve precise control over the film's properties.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to fabricate high-quality VO₂ thin films. aip.org In this method, a high-energy pulsed laser is used to ablate a target material, which then condenses on a substrate to form a thin film. missouristate.edu For VO₂ synthesis, a vanadium metal or vanadium pentoxide (V₂O₅) target is typically used. bohrium.commissouristate.edu The deposition is carried out in a controlled atmosphere, usually a mixture of argon and oxygen, where the oxygen partial pressure is a critical parameter influencing the final valence state of the vanadium oxide. frontiersin.org

One of the key advantages of PLD is the ability to produce highly oriented or even epitaxial films, particularly on single-crystal substrates like sapphire (Al₂O₃). aip.org Research has shown that VO₂ films deposited on sapphire substrates can exhibit a semiconductor-to-metal transition with a change in electrical resistance of up to four orders of magnitude. aip.org Furthermore, the transition temperature and hysteresis can be tuned by modifying the annealing temperature post-deposition. bohrium.com Studies have demonstrated that by adjusting process parameters, transition temperatures as low as 52°C and hysteresis widths as narrow as 3°C can be achieved. bohrium.com The quality and properties of the resulting films are highly dependent on parameters such as substrate temperature, oxygen flow rate, and laser fluence. frontiersin.org

Table 1: Key Findings in Pulsed Laser Deposition of VO₂ Thin Films

| Substrate | Target Material | Key Findings | Reference |

|---|---|---|---|

| Sapphire (0001) and (101̄0) | Not Specified | Highly oriented films with resistance changes up to 4x10⁴ and 10⁵ respectively. Transition temperature as low as 55°C with <1°C hysteresis on (101̄0) substrate. | aip.org |

| Amorphous and Crystalline Substrates | Vanadium Oxide | Transmittance shift of ~40% achieved with annealing as low as 350°C. Transition temperature and hysteresis tunable by annealing temperature. | bohrium.com |

| Si/SiO₂ | Vanadium Metal | Phase-pure VO₂ (M1 phase) films were deposited. Oxygen diffusion, influenced by flow rate, plays a crucial role. | frontiersin.org |

| Glass | V₂O₅ | Femtosecond PLD produced rougher, amorphous nano-crystalline films compared to the smoother, predominantly amorphous films from nanosecond PLD. | missouristate.edu |

| Wet-oxidized Silicon Wafers | Not Specified | Successful production of ultra-thin (down to 8 nm) functional VO₂ layers. | arxiv.org |

Magnetron Sputtering

Magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing VO₂ thin films due to its scalability, cost-effectiveness, and ability to deposit over large areas with high purity and uniformity. iyte.edu.tr The process involves bombarding a vanadium target with energetic ions from a plasma, causing atoms to be "sputtered" off the target and deposited onto a substrate. frontiersin.org To form this compound, the sputtering is typically performed in a reactive atmosphere containing a mixture of argon and oxygen. scientific.net

The stoichiometry, crystal structure, and orientation of the resulting VO₂ films are highly sensitive to various process parameters. scientific.net These include the Ar:O₂ gas ratio, sputtering power, deposition temperature, and base pressure. scientific.netscientific.net For instance, controlling the base pressure to a low level (e.g., 5x10⁻⁶ mbar) is crucial for synthesizing pure monoclinic VO₂ (M) films. scientific.net Post-deposition annealing is often required to crystallize the films and achieve the desired thermochromic properties.

Recent advancements in this technique, such as high-power impulse magnetron sputtering (HiPIMS), have shown promise in fabricating high-quality VO₂ films at lower substrate temperatures. svc.org This is a significant advantage for applications where high-temperature processing is undesirable.

Table 2: Research Highlights in Magnetron Sputtering of VO₂

| Technique | Substrate | Key Findings | Reference |

|---|---|---|---|

| DC Magnetron Sputtering | Glass Slide | Low base pressure (5x10⁻⁶ mbar) is critical for pure VO₂(M) films. Achieved a transition temperature of approximately 63°C. | scientific.net |

| Pulsed Magnetron Sputtering | Not Specified | Produced high-purity, monophase VO₂ films with a sharp semiconductor-to-metal transition. Thermal emissivity varied significantly from 0.82 to 0.35. | scientific.net |

| Reactive High-Power Impulse Magnetron Sputtering (R-HiPIMS) | B270 Glass | Fabricated thermochromic VO₂ films at a low substrate temperature of 300°C without post-annealing. The film exhibited a transmittance difference of 18.65% at 2500 nm. | svc.org |

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) stands out as a promising technique for producing high-quality, uniform VO₂ thin films on a large scale and at a relatively low cost. jim.org.cn This method involves the reaction of volatile precursor compounds in the gas phase, leading to the deposition of a solid film on a heated substrate. A variety of CVD techniques have been successfully employed for VO₂ synthesis, including Atmospheric Pressure CVD (APCVD), Low-Pressure CVD (LPCVD), and Metal-Organic CVD (MOCVD). jim.org.cnresearchgate.net

The choice of vanadium precursor is a critical aspect of the CVD process. Commonly used precursors include vanadium tetrachloride (VCl₄), vanadyl trichloride (B1173362) (VOCl₃), and various metal-organic compounds such as vanadyl acetylacetonate (B107027) (VO(acac)₂). frontiersin.orgacs.org The deposition process often involves the initial formation of a vanadium oxide, such as V₂O₅, which is subsequently reduced to VO₂ in a controlled atmosphere. frontiersin.org

The properties of the resulting VO₂ films, including their morphology, grain size, and electrical characteristics, are highly dependent on the deposition parameters. For example, in MOCVD, the substrate temperature can drastically alter the film's morphology while maintaining the desired monoclinic (M1) phase of VO₂. researchgate.net Research has shown that films deposited at an optimal temperature of 535°C exhibit sharp grain boundaries and superior transition characteristics. researchgate.net

Table 3: Key Research Findings in CVD of VO₂

| CVD Technique | Precursor(s) | Key Findings | Reference |

|---|---|---|---|

| APCVD | VCl₄ and Ethyl Acetate | Produced monoclinic VO₂ films with excellent thermochromic properties (ΔTsol = 12%). Film density and morphology could be tailored. | acs.org |

| MOCVD | Vanadyl acetylacetonate (VO(acac)₂) | Deposited pure monoclinic VO₂ on Si substrates. Film morphology varied significantly with deposition temperature (520-550°C), with 535°C showing optimal grain structure and electrical properties. | researchgate.net |

| LPCVD | Vanadium(III) acetylacetonate | Fabricated high-performance thermochromic VO₂ films at low temperatures (<400°C). Achieved visible transmittance of 52.3% and a solar energy modification ability (ΔTsol) of 9.7%. | rsc.org |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for exceptional control over film thickness and uniformity at the angstrom level. nih.gov This method is based on sequential, self-limiting surface reactions, which enables the growth of conformal films on a variety of substrates. nih.gov For the synthesis of this compound, ALD offers the advantage of low-temperature growth, typically around 150°C. researchgate.net

Common precursors for ALD of VO₂ include tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) and vanadium tetrachloride (VCl₄), used in conjunction with an oxidant like ozone or water. nih.govacs.org The as-deposited films are generally amorphous and require a post-deposition annealing step to crystallize into the desired monoclinic VO₂ phase. researchgate.net This annealing is typically performed in a low-pressure oxygen environment at temperatures ranging from 400 to 700°C. researchgate.net

The quality of the resulting crystalline VO₂ films is high, with some studies reporting a change in resistivity of more than two orders of magnitude across the metal-insulator transition. researchgate.net ALD-grown VO₂ films have been successfully deposited on various substrates, including sapphire and silicon dioxide, demonstrating the versatility of this technique. acs.orgaip.org

Table 4: Research Highlights in ALD of VO₂

| Precursor(s) | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) and ozone | Sapphire | Low-temperature (≤150°C) growth of amorphous VO₂ films. Post-annealing required for crystallization. | nih.gov |

| Vanadium tetrachloride (VCl₄) | c-Al₂O₃ | Epitaxial growth of VO₂. Resistivity decrease of >4 orders of magnitude at the transition temperature. | acs.org |

| TEMAV and H₂O | Glass, SiO₂, Al₂O₃, GaN | Smooth, continuous VO₂ films with a transition temperature of ~72°C and a switching ratio of ~10². | aip.org |

Sol-Gel Methods

Sol-gel synthesis is a versatile wet-chemical technique used to produce this compound materials. researchgate.net This approach involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For VO₂ synthesis, a vanadium precursor, often a vanadium alkoxide or salt, is dissolved in a suitable solvent. Through hydrolysis and condensation reactions, a gel is formed, which is then heat-treated (annealed) to produce the final crystalline VO₂ material. mdpi.com

A key advantage of the sol-gel method is its ability to produce materials with a high degree of homogeneity and purity at relatively low temperatures. It also offers excellent control over the material's composition and microstructure. mdpi.com For instance, nanoporous VO₂ films with superior thermochromic properties have been fabricated using a sol-gel process combined with freeze-drying. aip.org

The properties of the resulting VO₂ are highly dependent on the synthesis parameters, including the choice of precursor, solvent, pH, and annealing conditions. In one study, VO₂ thin films were fabricated on Al₂O₃ substrates via a sol-gel method followed by an annealing process, demonstrating the feasibility of this technique for thin-film applications. bohrium.com

Nanostructure Fabrication Approaches

The fabrication of this compound in the form of nanostructures, such as nanowires, nanobeams, and nanomembranes, has garnered significant interest due to the unique properties that emerge at the nanoscale. fudan.edu.cnmdpi.com These low-dimensional materials can exhibit enhanced performance in various applications compared to their thin-film counterparts.

Several synthesis techniques are employed to create these intricate structures. Vapor transport is a common method for preparing single-crystal nanobeams and nanowires. fudan.edu.cn This process typically involves the heating of a vanadium-containing precursor, which then vaporizes and is transported to a cooler region where it nucleates and grows into nanostructures. fudan.edu.cn

Solution-based chemical approaches, including hydrothermal synthesis, are also widely used. researchgate.net In a typical hydrothermal process, a vanadium precursor is dissolved in a solvent and heated in a sealed vessel (autoclave). The elevated temperature and pressure facilitate the crystallization of VO₂ nanostructures. This method is particularly suitable for producing various morphologies by controlling the reaction parameters.

Other fabrication methods include:

Pulsed Laser Deposition (PLD) and Sputtering : These physical vapor deposition techniques can be adapted to produce nanostructured films by controlling the deposition parameters. researchgate.net

Chemical Vapor Deposition (CVD) : Similar to its use in thin-film synthesis, CVD can be tailored to grow VO₂ nanostructures with specific morphologies. researchgate.net

Sol-Gel Processing : This wet-chemical method can be used to synthesize VO₂ nanoparticles and nanoporous structures. researchgate.net

The choice of fabrication technique significantly influences the properties of the resulting nanostructures, such as their crystallinity, size, and morphology, which in turn dictate their performance in various applications. fudan.edu.cn

Hydrothermal Synthesis of Low-Dimensional Structures (Nanoparticles, Nanowires, Nanorods, Nanosheets, Nanoflowers)

Hydrothermal synthesis is a versatile and widely used solution-based method for producing a variety of low-dimensional VO₂ nanostructures. aip.orgipme.ru This technique involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. ipme.ru It offers excellent control over the size, morphology, and crystalline phase of the resulting material. aip.org However, directly synthesizing the pure thermochromic VO₂(M) phase via hydrothermal methods is often difficult, as the products can be mixtures of various polymorphs like VO₂(B), VO₂(A), and VO₂(D). aip.org A subsequent annealing step is typically required to convert these metastable phases into the desired VO₂(M) phase. mdpi.comresearchgate.net

The morphology of the hydrothermally synthesized VO₂ is highly dependent on the reaction parameters. Precursors such as vanadium pentoxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), and vanadyl sulfate (B86663) (VOSO₄) are commonly used. ipme.runih.govchalcogen.ro Reducing agents play a crucial role in the formation of specific morphologies.

Below is a table summarizing the hydrothermal synthesis of various VO₂ nanostructures:

Interactive Data Table: Hydrothermal Synthesis of VO₂ Nanostructures| Nanostructure | Vanadium Precursor | Reducing Agent/Surfactant | Key Synthesis Parameters | Resulting Phase (Post-Annealing) | Reference |

| Nanoparticles | Vanadium pentoxide | Diamide hydrochloride | Annealing at ~20 Pa vacuum at different temperatures for 1h. | VO₂(M) | mdpi.com |

| Nanowires/Nanorods | Vanadium pentoxide | Oxalic acid dihydrate | Three-step hydrothermal process followed by annealing at 475°C for 1h. | VO₂(M) | mdpi.com |

| Nanosheets | Vanadium pentoxide | Polyvinylalcohol | Annealing in a vacuum environment. | VO₂(M) | mdpi.com |

| Nanoflowers | Ammonium metavanadate | Oxalic acid in DMSO-H₂O | Hydrothermal treatment followed by calcination at 500°C. | V₂O₅ (maintaining flower morphology) | nih.gov |

| Asterisk-shaped | Not specified | Hydrazine (B178648) hydrate (B1144303) | Precise control of hydrazine hydrate concentration. | VO₂(M) | researchgate.net |

| Urchin-like | Not specified | Hydrazine hydrate | Precise control of hydrazine hydrate concentration. | VO₂(M) | researchgate.net |

| Multifaceted spherical | Not specified | Hydrazine hydrate | Precise control of hydrazine hydrate concentration. | VO₂(M) | researchgate.net |

| Nanotubes | Not specified | Dodecylamine (B51217) | Use of dodecylamine as a reducing agent. | VO₂(M) | researchgate.net |

Solution-Based Chemical Routes

Beyond hydrothermal synthesis, other solution-based methods are employed to produce VO₂ materials. These wet-chemical processes offer good control over stoichiometry and are often scalable. aip.org

Sol-Gel Method: This technique involves the transition of a colloidal solution (sol) into a gel-like network. aip.org It is a common route for preparing VO₂ thin films and nanoparticles. aip.orgarxiv.org Typically, metal alkoxides are used as precursors. aip.org The process generally involves hydrolysis and condensation reactions to form a vanadium-based gel, which is then heat-treated to obtain the final VO₂ product. ipme.ruresearchgate.net

Polymer-Assisted Deposition: This is another solution-based approach for synthesizing VO₂. aip.orgresearchgate.net

Gas Phase Synthesis

Gas phase synthesis techniques are frequently used for depositing high-quality VO₂ thin films. aip.orgaip.org These methods involve the reaction of volatile precursors in the gas phase, which then deposit onto a substrate.

Chemical Vapor Deposition (CVD): In CVD, one or more volatile precursors are introduced into a reaction chamber, where they react and/or decompose on a heated substrate to form a thin film. aip.orgresearchgate.net The quality and composition of the deposited VO₂ film are highly dependent on the vanadium precursor and the carrier gas used. aip.org Different variations of CVD, such as atmospheric pressure CVD (APCVD), aerosol-assisted CVD (AACVD), and metal-organic CVD (MOCVD), are utilized for synthesizing VO₂(M) nanostructures. aip.org MOCVD, for instance, has been used to grow pure monoclinic VO₂ films on silicon substrates at temperatures between 520°C and 550°C. aip.org

Physical Vapor Deposition (PVD): PVD encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and then condensed on a substrate. researchgate.net Sputtering is a common PVD technique used for VO₂ synthesis. researchgate.netarxiv.org In sputtering, a target of the material to be deposited is bombarded with high-energy ions, causing atoms to be ejected and deposited onto the substrate. arxiv.org

Controlled Growth of Specific this compound Polymorphs (e.g., VO₂(B), VO₂(A), VO₂(D))

While the monoclinic VO₂(M1) and tetragonal VO₂(R) phases are the most studied due to the metal-insulator transition, several metastable polymorphs of this compound exist, including VO₂(B), VO₂(A), and VO₂(D). aip.orgmdpi.com The synthesis of these specific polymorphs is often achieved through hydrothermal methods under controlled conditions, and they can serve as precursors for obtaining the desired VO₂(M) phase through subsequent annealing. mdpi.com

VO₂(B): This phase can be synthesized through hydrothermal processes using V₂O₅ as a precursor and various organic molecules as reducing and structure-directing agents. researchgate.net For instance, VO₂(B) nanoplates and nanorods have been successfully synthesized using diols as both reducing and structure-directing agents. researchgate.net The VO₂(B) phase can then be converted to the stable VO₂(M1) phase via an annealing treatment. nih.gov

VO₂(A): This polymorph is also often produced via hydrothermal methods. mdpi.com It can be formed alongside VO₂(B) during the hydrothermal reduction of V₃O₇·H₂O nanowires. mdpi.com A subsequent annealing step is necessary to transform VO₂(A) into the M1 phase. mdpi.com

VO₂(D): A newer phase, VO₂(D), has been synthesized as micro/nanostructures consisting of nanosheets via a hydrothermal method. mdpi.com It has been shown that VO₂(D) can be transformed into the rutile VO₂(R) phase by annealing at 320°C for 2 hours in a protective gas atmosphere. mdpi.com Li et al. first synthesized VO₂(D) nanoparticles using oxalic acid dihydrate as a reducing agent and polyvinylalcohol as a surfactant, which were then converted to VO₂(M) nanoparticles by annealing in a vacuum. mdpi.com

Optimization of Synthesis Parameters for Morphology, Size, and Crystalline Structure Control

The final properties of this compound materials are intrinsically linked to their morphology, particle size, and crystalline structure. Therefore, precise control over the synthesis parameters is crucial for tailoring these characteristics to specific applications.

In hydrothermal synthesis , several parameters can be adjusted to control the outcome:

Temperature and Reaction Time: The temperature and duration of the hydrothermal treatment significantly influence the crystalline phase and morphology of the product. ipme.runih.gov For example, increasing the reaction time in the hydrothermal synthesis from V₂O₅ can lead to the complete reduction of V⁵⁺ to V⁴⁺, avoiding intermediate phases like V₆O₁₃. nih.gov Verma et al. demonstrated that adjusting the hydrothermal growth time from 20 to 60 hours, followed by post-annealing, resulted in morphologies ranging from spherical aggregates to flower-shaped particles of the VO₂(M) phase. aip.org

pH of the Precursor Solution: The pH of the initial solution can dictate the type of vanadium oxide species present and, consequently, the structure of the final product. researchgate.net

Precursor and Reducing Agent Concentration: The molar ratio of the vanadium precursor to the reducing agent is a critical factor. nih.gov For instance, the concentration of hydrazine hydrate has been shown to be highly influential on the morphology of VO₂ nanostructures, leading to asterisk-shaped, urchin-like, or multifaceted spherical particles. researchgate.net

Choice of Reducing Agent and Surfactants: The type of reducing agent and the presence of surfactants can direct the growth of specific nanostructures. mdpi.comresearchgate.netresearchgate.net Dodecylamine, for example, has been used to achieve well-organized VO₂(M) nanotubes. researchgate.net

In gas-phase synthesis methods like MOCVD, parameters such as:

Deposition Temperature: The substrate temperature during deposition has a significant impact on the grain size and morphology of the resulting film. aip.org For instance, VO₂ films deposited at 535°C showed sharp grain boundaries with an average size of 200 nm. aip.org

Precursor Flow Rate and Partial Pressure: The rate at which precursors are introduced and the partial pressure of reactive gases like oxygen are critical for achieving the correct stoichiometry of VO₂. aip.org

The following table provides examples of how synthesis parameters can be optimized to control the characteristics of VO₂ materials.

Interactive Data Table: Optimization of Synthesis Parameters for VO₂| Synthesis Method | Parameter Optimized | Effect on Morphology, Size, or Crystalline Structure | Reference |

| Hydrothermal | Reaction Time (20, 40, 48, 60h) | Resulted in spherical aggregates, platelike microstructures, 3D nanocrystals, and flower-shaped VO₂(M) particles, respectively. | aip.org |

| Hydrothermal | Reducing Agent (Hydrazine Hydrate) Concentration | Sensitive control over morphology, producing asterisk-shaped, urchin-like, and multifaceted spherical nanostructures. | researchgate.net |

| Hydrothermal | Choice of Reducing Agent (Dodecylamine) | Formation of well-organized and high-quality VO₂(M) nanotubes. | researchgate.net |

| MOCVD | Deposition Temperature (520°C, 535°C, 550°C) | Varied film morphology, with 535°C producing sharp grain boundaries and an average grain size of 200 nm. | aip.org |

| Hydrothermal | Vanadium Precursor/Reducing Agent Molar Ratio | Influences the formation of the pure VO₂(M1) phase. | nih.gov |

Engineering the Metal Insulator Transition Characteristics in Vanadium Dioxide

Chemical Doping Strategies

The introduction of dopant atoms into the vanadium dioxide lattice can significantly alter the electronic structure and crystal lattice dynamics, thereby influencing the metal-insulator transition temperature (T_c). The choice of dopant element and its concentration allows for a tunable modulation of T_c, either decreasing or increasing it from its intrinsic value.

Tungsten (W) Doping for Transition Temperature Reduction

Tungsten is widely recognized as one of the most effective dopants for reducing the MIT temperature of VO₂. mdpi.com The substitution of vanadium ions (V⁴⁺) with tungsten ions, which typically exist in a higher valence state (W⁶⁺), is a key mechanism behind this reduction. ucl.ac.uk This substitution introduces additional free electron carriers into the VO₂ lattice, which destabilizes the insulating monoclinic phase and favors the metallic rutile phase, thereby lowering the energy required for the transition. academie-sciences.frub.edu

The reduction in transition temperature is remarkably efficient, with studies reporting a decrease of approximately 20–28 °C for every atomic percent (at.%) of tungsten introduced. mdpi.comucl.ac.uk For instance, a doping concentration of 1.7 at.% has been shown to lower the transition temperature to as low as 26°C. ucl.ac.uk This significant reduction brings the operational temperature of VO₂-based devices into a range suitable for everyday applications.

Beyond lowering the transition temperature, tungsten doping also influences the hysteresis of the MIT. The hysteresis loop width, which represents the temperature difference between the heating and cooling transitions, is observed to narrow with increasing tungsten concentration. ucl.ac.uk For example, the hysteresis width can be reduced from over 10°C in undoped VO₂ to about 4°C in a 1.7 at.% W-doped film. ucl.ac.uk This is attributed to structural defects induced by the tungsten dopant acting as nucleation sites for the phase transition. ucl.ac.uk

| Dopant Concentration (at.%) | Transition Temperature (°C) | Hysteresis Width (°C) | Reference |

| 0 | ~68 | >10 | ucl.ac.uk |

| 1.3 | ~19 | - | ucl.ac.uk |

| 1.7 | 26 | 4 | ucl.ac.uk |

| 2.0 | 25 | - | researchgate.net |

Table 1: Effect of Tungsten (W) Doping on the Transition Temperature and Hysteresis Width of this compound.

Molybdenum (Mo) Doping Effects

Molybdenum, another high-valence metal, also serves as an effective n-type dopant for reducing the transition temperature of VO₂. mdpi.com Similar to tungsten, molybdenum (Mo⁶⁺) substitution for V⁴⁺ introduces excess electrons, which contributes to the destabilization of the insulating phase. aip.org However, the efficiency of transition temperature reduction with molybdenum doping is generally less pronounced than with tungsten. academie-sciences.fr Reports indicate a reduction rate of approximately 10°C per atomic percent of molybdenum. mdpi.com

The introduction of molybdenum can also lead to a narrower hysteresis loop width compared to undoped VO₂. mdpi.com This effect, coupled with the reduction in transition temperature, makes molybdenum-doped VO₂ a candidate for applications requiring faster switching characteristics. The degradation of phase transition properties upon doping is often linked to an increase in the conductivity of the material in its semiconductor phase. aip.org

Titanium (Ti) Doping for Transition Temperature and Hysteresis Modulation

In contrast to high-valence dopants like tungsten and molybdenum, titanium (Ti⁴⁺) has the same valence state as vanadium (V⁴⁺). The effect of titanium doping on the transition temperature of VO₂ is more complex and can vary depending on the study, with some reporting a decrease while others observe an increase. figshare.com However, a notable and consistent effect of titanium doping is the significant reduction in the width of the hysteresis loop. figshare.comnih.gov

Research has shown that Ti-doping can reduce the hysteresis width at a rate of approximately 2°C per atomic percent of Ti. nih.gov This is attributed to the fact that Ti dopant atoms break the local structural symmetry in the metallic rutile phase, which propagates through the lattice. nih.gov In some cases, an increase in the transition temperature has been observed, with a reported increase of 18.5°C for a 2% Ti doping concentration. figshare.com The introduction of titanium can also lead to a refinement in the grain size of the VO₂ film. figshare.com

Cobalt (Co) Doping and Secondary Phase Incorporation

Cobalt (Co²⁺), a lower-valence transition metal, can also be introduced into the VO₂ lattice to modify its properties. Doping with cobalt has been shown to reduce the transition temperature. researchgate.net For instance, with an increasing doping ratio up to 8 mol.%, the transition temperature can be decreased by nearly 19 K. researchgate.net This reduction is attributed to the compressive strain induced along the a-axis of the monoclinic VO₂ structure, which weakens the V-V dimer bonds. acs.org

A particularly interesting strategy involves the incorporation of cobalt as a secondary phase. acs.org In this approach, the contact between VO₂ and metallic cobalt creates an electron-rich region within the this compound at the phase boundary. acs.org This phenomenon is akin to n-type doping and effectively increases the electron density in the VO₂ matrix, thereby lowering the energy barrier for the phase transition and reducing the transition temperature. acs.org This method allows for a wide tuning range of the transition temperature. researchgate.net

Magnesium (Mg) Doping and Stabilization of Metastable Phases (e.g., M2)

Magnesium (Mg²⁺) is a divalent dopant that has been investigated for its ability to modulate the properties of VO₂. berkeley.edursc.org Mg doping has been found to decrease the metal-insulator transition temperature by approximately 3 K per atomic percent of Mg. berkeley.edursc.org Furthermore, magnesium doping can enhance the luminous transmittance of VO₂ films, which is a desirable property for smart window applications. berkeley.edursc.org

Impact of Dopant Valence States on Transition Temperature

The valence state of the dopant element plays a crucial role in determining its effect on the metal-insulator transition temperature of this compound. As a general trend, doping with elements that have a higher valence state than V⁴⁺ (e.g., W⁶⁺, Mo⁶⁺, Nb⁵⁺) tends to decrease the transition temperature. academie-sciences.fr This is primarily due to the introduction of excess electrons, which increases the carrier concentration and destabilizes the insulating state. ub.edu

Conversely, doping with elements that have a lower valence state than V⁴⁺ (e.g., Al³⁺, Cr³⁺) often leads to an increase in the transition temperature. acs.org However, this is not a universal rule, as some low-valence dopants have been observed to decrease the transition temperature. The effect of a dopant is not solely determined by its valence state; other factors such as its ionic radius, the induced lattice strain, and its influence on the local crystal structure also play significant roles. For instance, dopants with the same valence state as vanadium, such as Ti⁴⁺, can still modulate the transition properties through mechanisms like strain and defect creation. figshare.com

Strain Engineering Approaches

Strain engineering has emerged as a powerful method to manipulate the MIT in this compound. aip.orgrsc.org By introducing strain, it is possible to alter the critical temperature (Tc) of the transition, providing a pathway to tailor the material's properties for specific applications. aip.org Strain can be introduced through several methods, including the use of substrates, external mechanical forces, and leveraging lattice mismatch. aip.org

Substrate-Induced Interfacial Strain Effects

The choice of substrate for growing VO2 thin films plays a crucial role in inducing interfacial strain and consequently influencing the MIT. aip.orgresearchgate.net The lattice mismatch and thermal expansion coefficient differences between the VO2 film and the substrate generate strain that can either be compressive or tensile. aip.orgacs.org

For instance, VO2 films grown on titanium dioxide (TiO2) substrates experience significant strain. Films on TiO2 (001) substrates have shown a reduced transition temperature of 290 K, attributed to compressive strain. aip.org In contrast, films grown on aluminum oxide (Al2O3) (10-10) substrates exhibit a transition temperature closer to the bulk value of 340 K due to relaxed strain. aip.org The strain state, particularly along the c-axis of the rutile phase, is a key determinant of the transition temperature. Compressive strain along this axis tends to decrease Tc, while tensile strain increases it. acs.org

The quality of the substrate surface also has a notable impact. Surface reconstructions on the substrate can lead to strain relaxation at the interface, which systematically increases the MIT temperature. capes.gov.braip.org Therefore, controlling the substrate's surface condition is essential for effectively applying strain to tune the MIT. capes.gov.braip.org

| Substrate | Strain Type | Effect on Transition Temperature (Tc) | Reference |

| TiO2 (001) | Compressive | Decrease | aip.org |

| Al2O3 (10-10) | Relaxed | Near bulk value | aip.org |

| Stretched PDMS | Tensile | Increase | researchgate.net |

| Compressed PDMS | Compressive | Decrease | researchgate.net |

External Mechanical Strain Modulation

Applying external mechanical forces offers a dynamic way to modulate the MIT properties of VO2. researchgate.net By fabricating VO2 thin films on flexible substrates, such as polydimethylsiloxane (B3030410) (PDMS), it is possible to apply tunable tensile or compressive strain. researchgate.net

Studies have demonstrated that applying tensile strain to VO2 films on flexible glass substrates can systematically shift the Raman spectra and alter the MIT critical temperature. aip.org This approach allows for reversible tuning of the material's electrical resistance. aip.org For example, a VO2 thin film held at 70°C in its metallic state shows a correlation between applied tensile strain and its resistance. aip.org This ability to continuously tune the MIT with external strain opens up possibilities for flexible and stretchable electronic devices. researchgate.net

Lattice Mismatch Strain

Lattice mismatch between the VO2 film and the substrate is a fundamental source of strain in epitaxial thin films. aip.orgrsc.org This mismatch forces the in-plane lattice parameters of the VO2 film to conform to those of the substrate, inducing significant strain, especially in thinner films. acs.org

For example, a high degree of lattice mismatch, such as the 8.78% mismatch along the c-axis between VO2 and ruthenium dioxide (RuO2), can be exploited to create massively strained films. arxiv.org This approach allows for the exploration of a wide strain window, from bulk-like to highly strained regions. arxiv.org However, the conventional understanding that lattice mismatch is the sole contributor to strain has been challenged. In some cases, particularly in thicker films, the growth mode, such as island growth, can lead to the accumulation of anomalous compressive strain, contradicting the predictions based on lattice mismatch alone. rsc.org

Anisotropic and Biaxial Strain Effects

The response of VO2 to strain is often anisotropic, meaning it depends on the direction of the applied strain. researchgate.net This anisotropy is linked to the orientation of the V-V atomic chains within the crystal structure. researchgate.net By growing VO2 films on TiO2 substrates with different orientations, such as (001), (110), and (101), researchers have observed anisotropic MIT behavior. researchgate.net

Biaxial strain, where strain is applied in two perpendicular directions, has been shown to be particularly effective in modulating the electronic properties of VO2. Theoretical and experimental studies have revealed that applying biaxial strain can enhance electron correlations and induce an orbital-selective Mott transition within the metallic phase. diamond.ac.ukmst.edu This means that even in the metallic state, specific electron orbitals can become insulating due to strong electron-electron interactions, a phenomenon that can be tuned by strain. diamond.ac.uk This strain-induced modification of the electronic structure highlights the intricate interplay between lattice and electronic degrees of freedom in VO2. mst.edu

Oxygen Vacancy Engineering

The stoichiometry of this compound, particularly the concentration of oxygen vacancies, plays a critical role in determining its MIT characteristics. rsc.orgacs.org Oxygen vacancies act as electron donors, increasing the free carrier concentration in the material. journal-spqeo.org.ua An increase in carrier concentration favors the transition to the metallic state, thereby reducing the MIT temperature. journal-spqeo.org.ua

The creation and control of oxygen vacancies can be achieved through various methods. For instance, the growth temperature during deposition processes like pulsed DC sputtering can influence the concentration of oxygen vacancies. researchgate.net Higher growth temperatures can lead to an increase in oxygen vacancies, resulting in a lower room temperature resistance. researchgate.net

Furthermore, the migration of oxygen vacancies across interfaces in heterostructures can be used to tune the MIT. In a titanium dioxide (TiO2)/VO2 heterostructure, oxygen vacancies can migrate from the TiO2 layer to the VO2 layer, suppressing the MIT in the VO2. d-nb.infoosti.gov This interfacial oxygen vacancy migration leads to a significant reduction in the resistance of the insulating phase of VO2. d-nb.infoosti.gov This approach of "oxygen vacancy engineering" provides a novel way to control the electronic properties of oxide heterostructures. d-nb.infoosti.gov Density functional theory calculations have shown that the formation energetics of oxygen defects can also be manipulated by strain, highlighting the coupled nature of these engineering approaches. acs.org

Multilayer Composite Structures for Tunable Performance

The integration of this compound into multilayer composite structures offers a versatile platform for tuning its optical and electrical performance. optica.orgresearchgate.net These structures can be designed to achieve properties that are not possible with a single layer of VO2.

One approach involves creating metal-dielectric-metal multilayer structures based on the Fabry-Perot resonance principle. optica.org For example, an Ag/SiO2/VO2/Ag/VO2 multilayer structure has been designed to act as a mid-infrared modulator. optica.org This structure exhibits strong absorption at specific wavelengths, and the absorption can be dynamically tuned by leveraging the phase transition of VO2. optica.org

Another strategy is to combine VO2 with other functional materials like graphene. A metamaterial absorber based on a graphene and this compound composite structure has been demonstrated to have dynamically adjustable absorption characteristics in the terahertz range. optica.org By simultaneously tuning the electrical properties of graphene and the phase transition of VO2, the device can function as a wide-broadband, reduced-broadband, multi-band, or perfect single-band absorber. optica.org

Multi-Stimuli Driven Phase Transition: Electrical, Optical, and Magnetic Fields

The metal-insulator transition (MIT) in this compound (VO₂) is not solely a thermally driven phenomenon. It can also be initiated and modulated by various external stimuli, including electrical, optical, and magnetic fields. researchgate.netnih.govacs.org This multi-stimuli responsiveness makes VO₂ a highly versatile material for a range of technological applications, from high-speed switches to advanced sensors. nih.govfrontiersin.org The ability to trigger the phase transition using non-thermal methods opens up possibilities for devices that can operate at extremely high speeds, potentially on the scale of picoseconds or even femtoseconds. publications.gc.camdpi.com

Electrical Field-Induced Transition

Applying a sufficiently strong electric field across a VO₂ film can induce the transition from its insulating to a metallic state. publications.gc.camdpi.com This electrically triggered MIT is of significant interest for electronic switching applications. mdpi.com The transition is characterized by a sharp increase in conductivity, often by several orders of magnitude, when the applied voltage or electric field reaches a critical threshold. publications.gc.camdpi.com

Research has shown that the threshold electric field for inducing the transition can vary depending on factors such as film thickness, crystalline quality, and device geometry. publications.gc.caarxiv.org For instance, studies on VO₂ nano-gap junctions have demonstrated that the switching is influenced by the gap length and the contact materials used. publications.gc.ca In some cases, the transition is initiated electronically, followed by a secondary, thermally-induced transition due to Joule heating. publications.gc.camdpi.com However, it has also been demonstrated that an electric field alone can be sufficient to trigger the transition, independent of significant Joule heating effects. arxiv.orgresearchgate.net

The threshold electric field for initiating the transition at room temperature has been reported to be in the range of 10⁵ to 10⁷ V/m. mdpi.comresearchgate.net For example, one study reported a transition field of approximately 10⁵ V/m for a VO₂ nanofilm with a 75 μm electrode spacing. mdpi.com Another investigation on VO₂ thin films observed a room temperature transition field of about 25 kV/cm (2.5 x 10⁶ V/m). arxiv.org The transition field is also temperature-dependent, generally decreasing as the ambient temperature increases. researchgate.net

| Sample Type | Reported Transition Field | Key Findings | Reference |

|---|---|---|---|

| VO₂ nanofilm | ~105 V/m | An abrupt jump in current was observed at approximately 38 V across a 75 μm gap. | mdpi.com |

| VO₂ thin film | ~6.5 x 107 V/m | Switching from insulating to metallic state observed at 300K using a conducting AFM tip. | researchgate.net |

| Atomic Layer Deposited VO₂ thin film | ~25 kV/cm (2.5 x 106 V/m) | Reversible phase change observed at room temperature. The transition field was dependent on the crystalline quality of the film. | arxiv.org |

| VO₂ nano-gap junctions | Varies with gap length and contact metal | Transition is likely initiated electronically, sometimes followed by a secondary thermal transition. Interface effects can lead to overestimation of the transition field. | publications.gc.ca |

Optical Field-Induced Transition

The MIT in VO₂ can be triggered with remarkable speed by optical pulses, particularly from lasers. publications.gc.caoptica.org This photo-induced phase transition occurs on ultrafast timescales, making VO₂ a candidate for all-optical switching and modulation devices. mdpi.comoptica.org The mechanism of the optical transition can depend on the characteristics of the light source, such as wavelength, pulse duration, and repetition rate.

Studies using femtosecond laser pulses have shown that the transition can be induced non-thermally. arxiv.org High-field, multi-terahertz transients with field strengths as high as 15 MV/cm have been shown to induce the transition in under 100 femtoseconds, a timescale that precludes a thermal mechanism. arxiv.org This ultrafast switching is attributed to a non-thermal tunneling mechanism, where the strong electric field of the light pulse directly causes the delocalization of electrons. arxiv.org

In contrast, when using high-repetition-rate lasers, the phase transition can be induced by the cumulative thermal effect of the laser pulses. optica.org Research has demonstrated that at laser repetition frequencies above a certain threshold (e.g., 50 kHz), the VO₂ film transitions to the metallic phase due to thermal accumulation. optica.org The modulation depth of this laser-induced transition was found to be consistent with that of a temperature-induced transition. optica.org Furthermore, it has been shown that polycrystalline VO₂ films can be switched to the metallic state by photoexcitation with photon energies well below the material's bandgap, which is attributed to the presence of defect states. mpg.deaip.org

| Light Source | Switching Timescale | Proposed Mechanism | Reference |

|---|---|---|---|

| Femtosecond laser pulses (high repetition rate > 50 kHz) | Varies with laser energy and temperature | Thermal accumulation from laser pulses. | optica.org |

| High-field multi-THz transients | < 100 fs | Non-thermal, field-induced tunneling (Schwinger effect analogue). | arxiv.org |

| Below-gap photon energy excitation (polycrystalline films) | Not specified | Photo-doping of holes into the valence band via defect states. | mpg.deaip.org |

| UV light (375 nm) | Not specified | Photo-induced creation of oxygen vacancies leading to an electronic phase transition. | nih.gov |

Magnetic Field-Induced Transition

The influence of magnetic fields on the MIT in pure VO₂ is generally weak. jps.jpaip.org In its low-temperature insulating phase, VO₂ is typically considered non-magnetic, though it can exhibit paramagnetic behavior. jps.jpresearchgate.net The high-temperature metallic phase is paramagnetic. aip.org

However, significant magnetic field effects have been observed in doped VO₂. In a notable study, an ultrahigh magnetic field of 500 T was used to induce a metallic state in the insulator phase of tungsten-doped VO₂. arxiv.orgnih.gov This transition was attributed to the spin Zeeman effect, where the strong magnetic field dissociates the vanadium-vanadium dimers that are characteristic of the insulating phase, leading to the delocalization of electrons. arxiv.orgrsc.org

Other research has investigated the effect of incorporating ferromagnetic elements, such as cobalt, into VO₂ films. aip.org While the direct magnetic influence on the transition temperature was found to be limited, with a change of only about 3.43 K at a high magnetic field of 9 T, the study highlights ongoing efforts to modulate the MIT through magnetic means. aip.org In VO₂/(Co/Pt)₂ heterostructures, the phase transition in the VO₂ layer has been shown to induce a large change in the perpendicular magnetic anisotropy of the cobalt/platinum layers, demonstrating a coupling between the structural phase transition and magnetic properties in adjacent materials. aip.org

While a strong magnetic field alone is not a common method for triggering the MIT in pure VO₂, these findings indicate that magnetic fields can play a significant role in modulating the phase transition, particularly in engineered VO₂-based materials and heterostructures. arxiv.orgrsc.orgaip.org

Advanced Spectroscopic and Structural Characterization of Vanadium Dioxide

X-ray Diffraction (XRD) and Temperature-Dependent Structural Analysis

X-ray diffraction (XRD) is a fundamental technique for investigating the crystallographic structure of VO₂ and monitoring its temperature-dependent phase transitions. By analyzing the diffraction patterns, researchers can identify the crystal phases present, determine lattice parameters, and study strain effects.

At room temperature, well below the transition temperature, XRD patterns of polycrystalline VO₂ thin films typically exhibit diffraction peaks corresponding to the monoclinic M1 phase (space group P2₁/c). nih.gov Common peaks observed include reflections from the (011), (-102), (200), (-112), (210), (220), and (022) crystallographic planes. nih.gov For epitaxial thin films, the orientation is dictated by the substrate. For instance, a VO₂ film grown on a c-plane sapphire substrate can exhibit a (010) orientation. frontiersin.org

As the temperature is increased through the MIT, temperature-dependent XRD measurements reveal a shift in the diffraction peaks. For example, the VO₂ (011) reflection shifts to a lower 2θ angle, indicating an expansion of the lattice. frontiersin.org This shift becomes more pronounced in the temperature range of 65–70°C. frontiersin.org At temperatures above the transition, the monoclinic peaks disappear and are replaced by peaks corresponding to the tetragonal rutile (R) phase (space group P4₂/mnm), confirming the structural phase transformation. nih.govaip.org This transition is reversible, with the monoclinic peaks reappearing upon cooling, often with a thermal hysteresis. frontiersin.org

High-resolution XRD allows for the precise determination of lattice constants and their evolution with temperature. In one study of an epitaxial VO₂ film, the lattice constants at room temperature were approximately a = 5.723 Å, b = 4.521 Å, and c = 5.393 Å. frontiersin.org Upon heating through the transition, these values abruptly changed, reflecting the structural rearrangement. frontiersin.org The presence of other phases, such as the M2 (monoclinic) and T (triclinic) phases, can also be identified and their stability mapped as a function of temperature and strain. aip.orgberkeley.edu For instance, W-doping has been shown to stabilize the M2 phase at room temperature. whiterose.ac.uk

Table 1: Temperature-Dependent Lattice Parameters of Epitaxial VO₂ Thin Film

| Temperature | Lattice Constant a (Å) | Lattice Constant b (Å) | Lattice Constant c (Å) | Mismatch Angle (Δβ) (°) |

| Room Temp | 5.723 | 4.521 | 5.393 | 122.02 |

| > MIT | 5.689 | 4.538 | 5.411 | 122.00 |

This table is based on data from a study on (010)-VO₂/(0001)-Al₂O₃ epitaxial thin film and illustrates the sudden changes in lattice parameters across the metal-insulator transition. frontiersin.org

Raman Spectroscopy for Phonon Modes and Structural Changes

Raman spectroscopy is a powerful non-destructive technique that is highly sensitive to lattice vibrations (phonons) and crystal symmetry, making it ideal for studying the structural dynamics of VO₂ during its phase transition. idsi.mdidsi.md

In its low-temperature monoclinic (M1) insulating phase, VO₂ exhibits characteristic Raman-active phonon modes. The most prominent peaks are typically observed at approximately 195 cm⁻¹, 225 cm⁻¹, 313 cm⁻¹, 390 cm⁻¹, and 616 cm⁻¹. idsi.mdidsi.mdnih.gov The low-frequency modes, such as those at 195 cm⁻¹ and 225 cm⁻¹, are associated with V-V vibrational modes, while the higher-frequency peak around 616 cm⁻¹ is attributed to V-O vibrations. nih.govrsc.org The exact positions of these peaks can be influenced by factors such as stress, with tensile stress potentially causing an upward shift. aip.org

As the temperature increases towards the transition point, the intensity of these Raman peaks begins to decrease, and the peaks may broaden and shift. nih.govoptica.org For example, the V-V vibrational mode at 195 cm⁻¹ and the V-O mode at 616 cm⁻¹ have been observed to harden (shift to higher frequencies) with increasing temperature in the M1 phase, indicating rearrangements of V-V pairs and VO₆ octahedra. aip.org Upon reaching the critical temperature, all the characteristic Raman peaks of the monoclinic phase disappear completely. idsi.mdnih.gov This disappearance confirms the structural transition to the high-temperature rutile (R) phase, which is Raman inactive. nih.gov The transition is reversible, with the monoclinic peaks reappearing upon cooling. rsc.org

Temperature-dependent Raman spectroscopy can also be used to identify intermediate phases. Under certain strain conditions, an intermediate insulating M2 phase can form between the M1 and R phases, which has its own distinct Raman signature. rsc.org

Table 2: Prominent Raman Modes of Monoclinic (M1) VO₂ at Room Temperature

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~195 | V-V vibration | idsi.mdnih.gov |

| ~225 | V-V vibration | idsi.mdnih.gov |

| ~313 | Ag vibration mode | idsi.md |

| ~390 | Ag vibration mode | idsi.md |

| ~616 | V-O vibration | nih.gov |

This table summarizes the key Raman peaks observed for the insulating M1 phase of VO₂.

X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Stoichiometry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For vanadium dioxide, XPS is crucial for verifying the stoichiometry and probing the oxidation states of vanadium.

The XPS spectra of VO₂ are characterized by core-level peaks for vanadium (V 2p) and oxygen (O 1s). ualberta.ca The V 2p spectrum is composed of two spin-orbit split peaks, V 2p₃/₂ and V 2p₁/₂. The V 2p₃/₂ peak is often deconvoluted to identify the different oxidation states of vanadium present in the sample. researchgate.net The binding energy of the V 2p₃/₂ core level for the V⁴⁺ oxidation state, which is characteristic of stoichiometric VO₂, is a key indicator. The presence of other oxidation states, such as V⁵⁺ or V³⁺, can also be detected, providing insight into the stoichiometry and purity of the VO₂ film. researchgate.net For instance, the presence of V⁵⁺ may indicate surface oxidation or the formation of other vanadium oxides like V₂O₅. researchgate.net

The O 1s core-level spectrum is also analyzed. It is sometimes used as a reference for calibrating the binding energies of the V 2p peaks. nih.gov Analysis of the V 2p and O 1s peaks allows for the sub-quantitative determination of the elemental composition. ualberta.ca

XPS analysis has been used to confirm that annealing processes can convert amorphous vanadium oxide films to the desired crystalline VO₂ phase and to study the effects of doping on the electronic structure. aip.orguni-hannover.de For example, studies have shown how the ratio of V⁵⁺ to V⁴⁺ can influence the phase transition behavior. aip.org

Table 3: Typical Binding Energies in XPS Analysis of Vanadium Oxides

| Core Level | Oxidation State | Approximate Binding Energy (eV) | Reference |

| V 2p₃/₂ | V⁴⁺ | ~516 | |

| V 2p₃/₂ | V⁵⁺ | ~517-518 | researchgate.net |

| V 2p₃/₂ | V³⁺ | ~515 | |

| O 1s | - | ~530 | ualberta.canih.gov |

Note: Binding energies can vary slightly depending on the specific sample, instrument calibration, and referencing method.

Transmission Electron Microscopy (TEM) for Microstructure and Nanodomain Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of the microstructure of materials at the nanoscale. In the study of this compound, TEM is employed to visualize the crystalline structure, grain boundaries, defects, and the evolution of nanodomains during the phase transition.

TEM imaging can reveal the morphology of VO₂ thin films, including their grain size and texture. Selected Area Electron Diffraction (SAED) patterns obtained through TEM confirm the crystalline structure of the films. For instance, SAED patterns can be indexed to the monoclinic M1 phase at room temperature and show the transition to the rutile R phase at elevated temperatures. whiterose.ac.uk

A key application of TEM in VO₂ research is the direct observation of the coexistence of insulating and metallic domains during the MIT. As the material is heated through the transition, metallic nanodomains nucleate and grow within the insulating host matrix. TEM allows for the visualization of this percolation process, providing critical insights into the mechanism of the phase transition. This coexistence of phases is a hallmark of the first-order nature of the transition in VO₂.

Furthermore, TEM analysis can reveal the influence of factors like doping on the microstructure. For example, in W-doped VO₂, TEM and SAED have been used to confirm the stabilization of the M2 phase. whiterose.ac.uk

Spectroscopic Ellipsometry for Optical Property Determination

Spectroscopic ellipsometry (SE) is a highly sensitive, non-destructive optical technique used to determine the thickness and complex refractive index (or dielectric function) of thin films. mdpi.com For VO₂, temperature-dependent SE is invaluable for characterizing the significant changes in its optical properties across the metal-insulator transition. mdpi.comhoriba.com

The technique measures the change in polarization of light upon reflection from a sample. By modeling the experimental data, one can extract the optical constants, namely the refractive index (n) and the extinction coefficient (k), over a wide spectral range, from the ultraviolet to the infrared. mdpi.comarxiv.org

In the insulating state (below the transition temperature), VO₂ is relatively transparent in the infrared region, characterized by a low extinction coefficient. horiba.com As it transitions to the metallic state, there is a dramatic change in the optical properties. The refractive index decreases, and the extinction coefficient increases significantly, particularly in the near-infrared region, which is a typical behavior for metals. horiba.comresearchgate.net

SE can be used to precisely determine the phase change temperature by analyzing the first-order derivative of the ellipsometry data with respect to temperature. mdpi.com The optical constants derived from SE are crucial for the design and modeling of VO₂-based optical devices such as smart windows, optical switches, and modulators. The data can be fitted using models like the Tauc-Lorentz oscillator model for the insulating phase and a combination of Drude and Tauc-Lorentz models for the metallic phase. mdpi.com

Table 4: Change in Optical Constants of VO₂ Film at 2500 nm Wavelength

| Phase | Temperature | Refractive Index (n) | Extinction Coefficient (k) |

| Insulating | 25 °C | ~2.9 | ~0.3 |

| Metallic | 90 °C | ~2.1 | ~2.2 |

This table shows representative changes in optical constants, illustrating the dramatic shift during the phase transition. Actual values can vary based on film quality and measurement conditions. researchgate.netrefractiveindex.inforesearchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy measures the transmittance, reflectance, and absorbance of a material as a function of wavelength. For VO₂, this technique is widely used to characterize the thermochromic properties associated with its metal-insulator transition. nih.gov

Temperature-dependent transmittance measurements clearly demonstrate the switching behavior of VO₂. In the low-temperature insulating state, VO₂ films are typically transparent in the near-infrared (NIR) and parts of the visible spectrum. nih.govmdpi.com As the temperature is increased through the MIT, the transmittance in the NIR region drops significantly, while the change in the visible region is less pronounced. nih.govresearchgate.net This selective modulation of infrared radiation is the basis for its application in energy-efficient smart windows.

The magnitude of the transmittance change can be substantial. For example, a significant decrease in transmittance at a wavelength of 2500 nm is a common metric used to characterize the transition. researchgate.net Studies have shown that the transmittance can be reduced by a large percentage when VO₂ transforms into its metallic phase. nih.gov

UV-Vis-NIR spectroscopy is also used to study the effects of doping on the optical properties and transition temperature. For instance, doping with tungsten can lower the transition temperature, and this shift can be readily observed in the temperature-dependent transmittance curves. nih.gov

Table 5: Transmittance Properties of Undoped VO₂ Thin Film

| Spectral Range | State | Typical Transmittance | Reference |

| Visible | Insulating | ~60% | researchgate.net |

| Visible | Metallic | ~49% | nih.govresearchgate.net |

| Near-Infrared (2.5 µm) | Insulating | ~56% | researchgate.net |

| Near-Infrared (2.5 µm) | Metallic | ~15% or lower | mdpi.comresearchgate.net |

These values are illustrative and can vary significantly based on film thickness, substrate, and synthesis method.

Terahertz (THz) Spectroscopy for Dynamic Properties

Terahertz (THz) time-domain spectroscopy (THz-TDS) is a powerful tool for investigating the dynamic properties of materials, particularly the conductivity and carrier dynamics. hfcas.ac.cn In VO₂, THz spectroscopy is used to probe the ultrafast dynamics of the insulator-to-metal transition and to characterize its THz-frequency electrical properties. hfcas.ac.cnmdpi.com

In its insulating state, VO₂ is largely transparent to THz radiation. tdl.org However, upon transitioning to the metallic state, it becomes highly opaque, with a significant reduction in THz transmission. tdl.orgoptica.org This large modulation of THz transmission makes VO₂ a promising material for active THz devices like modulators, switches, and filters. hfcas.ac.cnresearchgate.net Studies on epitaxial VO₂ films have demonstrated a transmission reduction of up to 85%. optica.org

THz spectroscopy allows for the determination of the complex optical conductivity without the need for electrical contacts. tdl.orgntu.edu.sg By measuring the transmitted THz pulse, both the real and imaginary components of the conductivity can be extracted. ntu.edu.sgaip.org This provides direct insight into the electronic transport properties during the phase transition.

Furthermore, optical pump-THz probe spectroscopy is an ultrafast technique used to study the non-equilibrium dynamics of the photo-induced phase transition. ntu.edu.sgoptica.org These experiments have shown that the transition from the insulating to the metallic state can be triggered on a sub-picosecond timescale, revealing the complex interplay between electronic and structural changes. mdpi.comaps.org

Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to quantify the thermodynamics of the metal-insulator transition (MIT) in this compound. nih.gov By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC provides critical data on the enthalpy and entropy changes associated with the phase transition.

During a DSC measurement, the VO₂ sample is subjected to a controlled temperature program, typically a linear heating and cooling ramp that crosses the transition temperature. As the material undergoes its first-order phase transition, a peak is observed in the DSC curve. researchgate.net

Heating Cycle: An endothermic peak appears, representing the energy absorbed by the material to transform from the low-temperature monoclinic (M1) insulating phase to the high-temperature tetragonal (R) metallic phase. mdpi.com

Cooling Cycle: An exothermic peak is recorded, corresponding to the heat released as the material reverts from the metallic (R) phase back to the insulating (M1) phase. researchgate.net

The transition temperatures for heating (Tc,h) and cooling (Tc,c) are determined from the onset or peak of these respective curves. The difference between these temperatures defines the thermal hysteresis width (ΔT), a key characteristic of the VO₂ transition. The phase transition temperature (Tc) is often calculated as the average of the heating and cooling peak temperatures. researchgate.net

The integral of the DSC peak provides the change in enthalpy (ΔH), or latent heat, of the transition. nih.govmdpi.com This value represents the total energy required to drive the structural rearrangement. From the enthalpy and the transition temperature, the change in entropy (ΔS) can be calculated using the thermodynamic relationship ΔS = ΔH / Tc. nih.gov These parameters are crucial for understanding the thermodynamic driving forces of the transition. For instance, DSC has been used to confirm the purity of VO₂(M) samples, with experimentally measured switching enthalpies approaching the theoretical maximum. researchgate.net The technique is also sensitive enough to identify biogenic VO₂ nanoparticles based on their characteristic phase transition temperature. nih.govjmb.or.kr

DSC analysis is also instrumental in studying the effects of doping, defects, and particle size on the thermodynamics of the transition. researchgate.netacs.org For example, studies on Ti-doped VO₂(M) powders have shown that doping can lead to a significant broadening of the DSC peaks, indicating a more complex or distributed transition. researchgate.net Similarly, DSC has been proposed as a method to dynamically track the phase transition in nanoparticles, revealing size-dependent and defect-mediated thermodynamic behaviors. researchgate.netacs.org

Table 1: Thermodynamic Parameters of VO₂ Phase Transition Determined by DSC

| Sample Description | Transition Temperature (Heating, Tc,h) | Transition Temperature (Cooling, Tc,c) | Phase Change Enthalpy (ΔH) | Reference |

|---|---|---|---|---|

| Undoped VO₂ Powder | 77.7 °C | 62.5 °C | 55.4 J/g | researchgate.net |

| VO₂ Powder (72h hydrothermal synthesis) | ~70 °C | ~57 °C | 43.3 J/g | mdpi.com |

| Biogenic VO₂ Nanoparticles | 61.9 °C | Not Specified | Not Specified | jmb.or.kr |

| VO₂ Powder (48h hydrothermal synthesis) | Not Specified | Not Specified | 49.4 J/g | mdpi.com |

In-situ Characterization Techniques during Phase Transition

To fully understand the dynamic nature of the metal-insulator transition in this compound, researchers employ various in-situ characterization techniques. These methods allow for the direct observation of structural, vibrational, and electronic properties as the material is actively heated or cooled through its transition, providing invaluable insights into the underlying mechanisms. nih.govosti.gov